(2-bromo-5-methoxyphenyl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone
Description
This compound features a 2-bromo-5-methoxyphenyl group attached to a methanone scaffold, which is further linked to an azetidine ring substituted with a 4-(phenoxymethyl)-1H-1,2,3-triazole moiety.
Properties
IUPAC Name |
(2-bromo-5-methoxyphenyl)-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN4O3/c1-27-17-7-8-19(21)18(9-17)20(26)24-11-15(12-24)25-10-14(22-23-25)13-28-16-5-3-2-4-6-16/h2-10,15H,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSSSGIXUOHROG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-bromo-5-methoxyphenyl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure
The compound's structure can be broken down into its key components:
- 2-bromo-5-methoxyphenyl : A bromo-substituted methoxyphenyl group.
- 3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl : A triazole ring linked to an azetidine moiety.
This complex structure suggests potential interactions with multiple biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes involved in cellular processes. Notably:
- Triazole Ring : Known for its role in inhibiting fungal growth and has been investigated for anticancer properties due to its interaction with DNA and RNA synthesis pathways.
- Azetidine Moiety : May enhance membrane permeability and facilitate the compound's entry into cells, thereby increasing its bioavailability.
Antimicrobial Activity
Research has indicated that compounds containing triazole rings exhibit significant antimicrobial properties. For instance:
- A study demonstrated that triazole derivatives effectively inhibited the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria .
Anticancer Properties
Several derivatives of the azetidine and triazole classes have shown promise in cancer treatment:
- In vitro studies have reported that similar compounds induce apoptosis in cancer cell lines by activating caspase pathways .
Case Study 1: Anticancer Activity
In a study evaluating the cytotoxic effects of various triazole derivatives on human tumor cell lines, it was found that compounds similar to this compound exhibited IC50 values in the nanomolar range against breast cancer cells. The mechanism was linked to cell cycle arrest at the G2/M phase and subsequent apoptosis induction .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of phenoxymethyl-substituted triazoles. The results indicated that these compounds displayed significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Core Structural Features
The compound’s uniqueness arises from its azetidine-triazole hybrid core , a rarity compared to more common heterocycles like pyridine or piperidine. Below is a comparative analysis with structurally related compounds from the literature:
Substituent Effects
- Bromine Positioning: The target compound’s ortho-bromo substituent (vs.
- Methoxy Group: The 5-methoxy group on the phenyl ring could improve solubility compared to non-polar analogs (e.g., methyl in ), as seen in similar methoxy-containing compounds .
- Azetidine vs.
Crystallographic and Intermolecular Interactions
- Compounds like exhibit Br⋯Br interactions (3.60 Å) and hydrogen bonding (C–H⋯O/N), which stabilize crystal packing. The target compound’s bromine and methoxy groups may participate in similar interactions, while the azetidine’s NH group could act as an H-bond donor.
- The phenoxymethyl side chain on the triazole may engage in π-stacking or hydrophobic interactions, analogous to phenyl-containing analogs .
Pharmacological Potential
While direct activity data for the target compound is unavailable, structurally related triazoles demonstrate:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (2-bromo-5-methoxyphenyl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone, and how can regioselectivity in triazole formation be controlled?
- Methodology : The compound’s triazole moiety likely arises from copper-catalyzed azide-alkyne cycloaddition (CuAAC). To ensure regioselectivity (1,4- vs. 1,5-substitution), reaction conditions (temperature, catalyst loading, solvent polarity) must be optimized. For example, using DMF as a solvent and Cu(I) catalysts at 60°C favors 1,4-triazole formation . The azetidine ring can be synthesized via ring-opening of activated epoxides or via [2+2] cycloaddition, followed by functionalization with phenoxymethyl groups .
- Key Validation : Monitor regioselectivity using -NMR (distinct triazole proton splitting patterns) and HPLC-MS for purity .
Q. How can X-ray crystallography be utilized to resolve ambiguities in the compound’s stereochemistry and confirm the azetidine ring conformation?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is critical. Crystallize the compound using slow evaporation in solvents like dichloromethane/hexane. Refinement with SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding analysis) resolves torsional angles in the azetidine ring and triazole orientation .
- Case Study : Similar azetidine-triazole structures (e.g., in ) show puckering parameters (Cremer-Pople) <10°, confirming near-planar conformations. SHELXPRO can generate ORTEP diagrams for visual validation .
Q. What spectroscopic techniques are most effective for characterizing the methoxy and bromo substituents?
- Methodology :
- -NMR : Methoxy protons appear as singlets at δ 3.7–3.9 ppm. Aromatic protons adjacent to bromine show deshielding (δ 7.5–8.0 ppm) .
- -NMR : Bromine’s inductive effect shifts adjacent carbons to ~125–130 ppm. Methoxy carbons appear at ~55 ppm .
- IR : C-Br stretching at ~550–600 cm; C-O-C (methoxy) at ~1250 cm .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations reconcile discrepancies between experimental and theoretical spectroscopic data?
- Methodology : Use Gaussian09 or ORCA to optimize the molecular geometry at the B3LYP/6-311++G(d,p) level. Compare computed NMR chemical shifts (GIAO method) and IR vibrational frequencies with experimental data. For example, deviations >5 ppm in -NMR may indicate crystal packing effects or solvent interactions .
- Case Study : DFT studies on analogous triazole-azetidine systems () show <3% error in vibrational frequency predictions when solvent effects (PCM model) are included.
Q. What strategies can address contradictory bioactivity data in pharmacological studies (e.g., target selectivity vs. off-target effects)?
- Methodology :
- Molecular Docking : Use AutoDock Vina to screen against potential targets (e.g., kinases, GPCRs). Prioritize binding poses with ∆G < −7 kcal/mol and validate via MD simulations (NAMD/GROMACS) for stability .
- In Vitro Assays : Test against panels of related enzymes (e.g., CYP450 isoforms) to assess off-target inhibition. For example, triazole derivatives in show cross-reactivity with angiotensin receptors due to structural mimicry.
Q. How can crystallographic disorder in the phenoxymethyl group be modeled and refined?
- Methodology : In SHELXL, split the disordered moiety into two or more positions (PART commands). Apply geometric restraints (DFIX, SADI) to maintain bond lengths/angles. Use ISOR to restrain anisotropic displacement parameters for overlapping atoms .
- Example : A related structure () required three-part disorder modeling for a bromobenzyl group, achieving R <5% after 20 refinement cycles.
Q. What mechanistic insights explain the compound’s stability under acidic or basic conditions?
- Methodology : Perform accelerated stability studies (pH 1–13, 40°C) with HPLC monitoring. Degradation products can be identified via LC-MS/MS. Quantum mechanical calculations (e.g., Fukui indices) predict susceptible sites (e.g., triazole N-atoms) for nucleophilic/electrophilic attack .
Data Contradiction Analysis
Q. How to resolve conflicting -NMR data suggesting rotational restriction in the azetidine ring versus computational predictions of free rotation?
- Approach : Variable-temperature NMR (VT-NMR) from 25°C to −60°C in CDCl. Restricted rotation (ΔG >10 kcal/mol) will split signals at low temperatures. Compare with DFT-calculated rotational barriers .
- Example : A similar azetidine-triazole compound ( ) showed coalescence at −40°C, confirming a ΔG of ~12 kcal/mol, aligning with B3LYP predictions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
